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Compound of Interest

Compound Name: Neohesperidose

Cat. No.: B13717995 Get Quote

An In-depth Technical Guide to the Chemical Structure of Neohesperidose

This guide provides a comprehensive overview of the chemical structure of neohesperidose,

tailored for researchers, scientists, and drug development professionals. It covers the core

structural details, physicochemical properties, methods for structural elucidation, and its

relevance in biological pathways.

Executive Summary
Neohesperidose is a disaccharide of significant interest, primarily as a glycosidic moiety of

various flavonoids found in citrus fruits, such as neohesperidin and naringin.[1][2] Its unique α-

(1→2) glycosidic linkage is responsible for the bitter taste of these flavonoids and distinguishes

it from its isomeric counterpart, rutinose. Understanding the precise chemical structure of

neohesperidose is critical for structure-activity relationship (SAR) studies, particularly in the

development of drugs and novel food additives. This document details its structural

composition, stereochemistry, and the analytical techniques used for its characterization.

Chemical Structure of Neohesperidose
Neohesperidose is a disaccharide composed of two monosaccharide units: L-rhamnose and

D-glucose.[2][3]

Monosaccharide Components: The two building blocks are:
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α-L-Rhamnopyranose: A 6-deoxy-L-mannopyranose, which is a hexose sugar where the

hydroxyl group on carbon 6 is replaced by a hydrogen atom. It exists in its pyranose (six-

membered ring) form.

β-D-Glucopyranose: The most common aldohexose in nature, also present in its pyranose

form.

Glycosidic Linkage: The two monosaccharides are covalently joined by an O-glycosidic

bond.[4] Specifically, the anomeric carbon (C1) of α-L-rhamnopyranose is linked to the

hydroxyl group on carbon 2 (C2) of the D-glucopyranose unit.[3][5] This is referred to as an

α-(1→2) glycosidic linkage.[3]

Systematic Name: The International Union of Pure and Applied Chemistry (IUPAC) name for

neohesperidose is α-L-Rhamnopyranosyl-(1→2)-β-D-glucopyranose.[2][3] The full

systematic name providing stereochemical detail is (2S,3R,4R,5R,6S)-2-methyl-6-

[(2R,3R,4S,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol.[3]

Stereochemistry
The stereochemistry of neohesperidose is a defining feature. The "L" configuration of

rhamnose and the "D" configuration of glucose, combined with the specific anomeric

configurations (α for the rhamnosyl linkage and β for the glucose unit in many natural

flavonoids), are crucial for its three-dimensional shape and biological interactions.[3][6]
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Caption: Chemical structure of Neohesperidose.

Physicochemical Data
Quantitative data for neohesperidose is summarized below for easy reference.
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Property Value Reference(s)

Molecular Formula C₁₂H₂₂O₁₀ [3]

Molecular Weight 326.30 g/mol [3]

Monosaccharide Unit 1 α-L-Rhamnopyranose [3]

Monosaccharide Unit 2 D-Glucopyranose [2][3]

Glycosidic Linkage α-(1→2) [3][5]

IUPAC Name
α-L-Rhamnopyranosyl-(1→2)-

β-D-glucopyranose
[2]

Physical Description
Colorless, water-soluble,

crystalline solid

Class
O-glycosyl compound,

Disaccharide
[4]

Experimental Protocols for Structural Elucidation
The determination of the complex structure of a disaccharide like neohesperidose relies on a

combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of

carbohydrates in solution.[7]

Objective: To determine the connectivity of atoms, the number and environment of protons

and carbons, and the stereochemistry of the glycosidic linkage.

Methodology:

Sample Preparation: A pure sample of the compound is dissolved in a suitable deuterated

solvent (e.g., D₂O or DMSO-d₆).

1D NMR (¹H and ¹³C):
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¹H NMR: Provides information on the number of different protons, their chemical

environment, and their coupling (J-coupling) to neighboring protons. The anomeric

proton (H1 of rhamnose) typically appears in a distinct region of the spectrum, and its

coupling constant can help determine the α or β configuration of the linkage.

¹³C NMR: Shows the number of non-equivalent carbons. The chemical shift of the

anomeric carbons (C1 of rhamnose and glucose) and the carbon involved in the linkage

(C2 of glucose) are key indicators.[8]

2D NMR Experiments:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other

(typically on adjacent carbons), allowing for the tracing of the spin systems within each

monosaccharide ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum

Coherence): Correlates directly bonded protons and carbons, enabling the

unambiguous assignment of each proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond)

correlations between protons and carbons. This is the key experiment to identify the

glycosidic linkage. A correlation between the anomeric proton of rhamnose (H1') and the

C2 carbon of glucose (C2) would definitively establish the (1→2) linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): Shows through-space correlations

between protons that are close to each other, which is crucial for confirming the

stereochemistry of the glycosidic bond (e.g., α-linkage).

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

molecule, which helps confirm the composition and sequence of the monosaccharide units.[9]

Objective: To confirm the molecular formula and the sequence of monosaccharides.

Methodology:
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Ionization: A soft ionization technique like Electrospray Ionization (ESI) is typically used to

get the molecule into the gas phase as an intact ion (e.g., [M+H]⁺ or [M+Na]⁺).

Mass Analysis (MS1): The mass-to-charge ratio (m/z) of the parent ion is measured,

confirming the molecular weight (326.30 Da for neohesperidose).

Tandem Mass Spectrometry (MS/MS): The parent ion is selected and fragmented by

collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The

fragmentation pattern will show characteristic losses of the monosaccharide units. For

neohesperidose, a major fragmentation pathway would involve the cleavage of the

glycosidic bond, resulting in ions corresponding to the rhamnose unit (m/z ~146) and the

glucose unit (m/z ~162).[10][11] This confirms the identity of the constituent sugars.

Biological Relevance and Signaling Pathways
While neohesperidose itself is primarily a structural component, the flavonoids it forms

(neohesperidosides) and their metabolites have significant biological activities. The aglycone

portion (the non-sugar part, like hesperetin) is often responsible for the pharmacological effect,

while the neohesperidose moiety modulates properties like solubility, bioavailability, and

interaction with cellular targets.

Several key signaling pathways are modulated by compounds containing or related to

neohesperidose:

Nrf2/ARE Pathway: Neohesperidin dihydrochalcone (NHDC), a derivative, is a potent

activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response

element (ARE) pathway.[5][12] This pathway is a primary cellular defense mechanism

against oxidative stress.

PI3K/AKT/mTOR Pathway: NHDC has been shown to regulate the PI3K/AKT/mTOR

pathway, which is central to cell growth, proliferation, and metabolism.[9][13]

AMPK Pathway: The aglycone hesperetin activates the AMPK signaling pathway, a master

regulator of cellular energy homeostasis.[3]

Below is a simplified workflow of the Nrf2-mediated antioxidant response, a common target for

neohesperidose-containing compounds.
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Caption: Nrf2/ARE antioxidant signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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